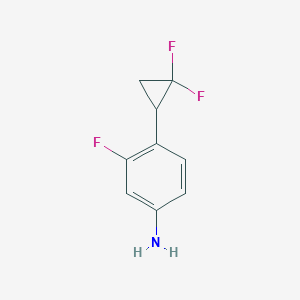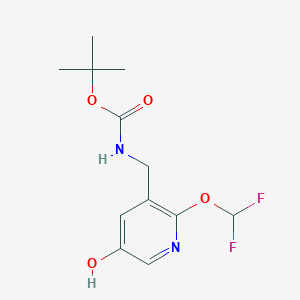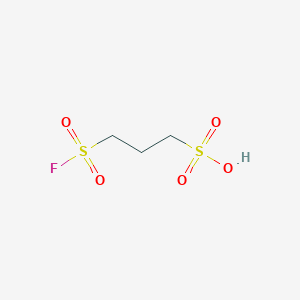
2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide
Vue d'ensemble
Description
2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide (BCPMA) is a synthetic compound that has been widely studied for its potential applications in scientific research. BCPMA is a derivative of the phenoxyacetic acid family, a group of compounds that have been studied for their potential in controlling plant growth and development. BCPMA has been used in a variety of laboratory experiments, including studies of its biochemical and physiological effects.
Applications De Recherche Scientifique
2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide has been studied for its potential applications in scientific research. In particular, this compound has been used in studies of plant growth and development. This compound has been found to inhibit the growth of certain plant species, including maize, wheat, and rice. This compound has also been used in studies of the effects of environmental stressors on plant growth and development. In addition, this compound has been studied for its potential use in controlling insect pests in agricultural fields.
Mécanisme D'action
The exact mechanism of action of 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide is not yet fully understood. However, it is believed that this compound acts as an inhibitor of plant growth and development by interfering with the production of certain plant hormones. This compound also appears to interfere with the activity of certain enzymes involved in plant growth and development. In addition, this compound has been found to inhibit the activity of certain insect pests, likely due to its ability to interfere with insect hormones.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects on plants and insects. In plants, this compound has been found to inhibit the production of certain plant hormones, such as auxins, gibberellins, and cytokinins. This compound has also been found to interfere with the activity of certain enzymes involved in plant growth and development. In insects, this compound has been found to interfere with the production of certain hormones, such as juvenile hormone and ecdysone.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and is relatively stable in storage. In addition, this compound has low toxicity and is relatively inexpensive. However, this compound has several limitations for use in laboratory experiments. This compound is not very soluble in water, making it difficult to use in certain experiments. In addition, this compound is not very stable in the presence of light, making it difficult to use in experiments that require long-term exposure to light.
Orientations Futures
2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide has a number of potential applications in scientific research. One potential future direction for this compound research is to study its potential use as an insecticide. This compound has been found to be effective in controlling certain insect pests, and further research could help to identify the most effective methods for using this compound as an insecticide. In addition, further research could help to identify the potential biochemical and physiological effects of this compound on plants and insects. Finally, further research could help to identify potential new applications for this compound, such as its potential use as a plant growth regulator.
Propriétés
IUPAC Name |
2-(3-bromo-5-chlorophenoxy)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO2/c1-6(10(14)13-2)15-9-4-7(11)3-8(12)5-9/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGGVIQVKBIUIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)OC1=CC(=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487207.png)
![(S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-(tert-butoxycarbonyl(methyl)amino)propanoic acid](/img/structure/B1487209.png)



![Tert-butyl ((4-(methylamino)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B1487216.png)

![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487219.png)
![2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B1487223.png)

